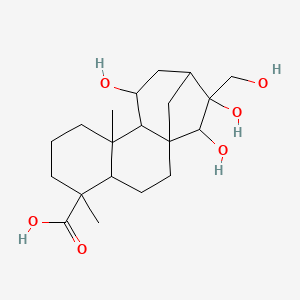

Adenostemmoic acid C

CAS No.:

Cat. No.: VC16502110

Molecular Formula: C20H32O6

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H32O6 |

|---|---|

| Molecular Weight | 368.5 g/mol |

| IUPAC Name | 11,14,15-trihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

| Standard InChI | InChI=1S/C20H32O6/c1-17-5-3-6-18(2,16(24)25)13(17)4-7-19-9-11(8-12(22)14(17)19)20(26,10-21)15(19)23/h11-15,21-23,26H,3-10H2,1-2H3,(H,24,25) |

| Standard InChI Key | RHWBQGFFSHIXKI-UHFFFAOYSA-N |

| Canonical SMILES | CC12CCCC(C1CCC34C2C(CC(C3)C(C4O)(CO)O)O)(C)C(=O)O |

Introduction

Chemical Profile and Structural Classification

Table 1: Comparative Structural Features of Adenostemmoic Acids

| Compound | Molecular Formula | Functional Groups | Key Modifications |

|---|---|---|---|

| Adenostemmoic Acid B | C₂₀H₂₈O₅ | 11α-hydroxy, 15-oxo, 19-carboxylic | Δ¹⁶ double bond |

| Adenostemmoic Acid G | C₂₀H₃₀O₅ | 16-hydroxy, 13-hydroxymethyl | 12-oxapentacyclic framework |

| Adenostemmoic Acid C* | Undetermined | Hypothesized: Variant hydroxylation | Likely C-9 or C-12 substitutions |

*Postulated based on nomenclature patterns; no experimental confirmation exists .

Analytical Characterization Challenges

The absence of spectral data (e.g., NMR, HRMS) for adenostemmoic acid C complicates its unambiguous identification. For related compounds, methodologies include:

-

High-Performance Liquid Chromatography (HPLC): Used to quantify adenostemmoic acid B in A. lavenia extracts with a C18 column and UV detection at 210 nm .

-

X-ray Crystallography: Resolved the absolute configuration of adenostemmoic acid B .

-

ADMET Prediction Tools: Applied to adenostemmoic acid G, revealing 81.74% human intestinal absorption potential and mitochondrial localization propensity .

Pharmacological Activities of Analogous Diterpenoids

Antiparasitic and Trypanocidal Effects

Adenostemmoic acid B demonstrates significant activity against Trypanosoma cruzi, the causative agent of Chagas disease:

-

Cytotoxicity Selectivity: CC₅₀ = 321.8 µM in mammalian cells, yielding a selectivity index (SI) > 50 .

Ultrastructural studies reveal that adenostemmoic acid B induces abnormal cytosolic membranous structures in parasites, disrupting membrane integrity .

Anti-Inflammatory Mechanisms

In LPS-stimulated murine macrophages, adenostemmoic acid B:

-

Suppresses NO production via iNOS downregulation (IC₅₀ = 3 µM) .

-

Synergizes with benznidazole, enhancing NF-κB inhibition by 40% compared to monotherapy .

Research Gaps and Future Directions

Absence of Primary Data on Adenostemmoic Acid C

No peer-reviewed studies isolating or testing adenostemmoic acid C were identified across PubMed, PlantaeDB, or regional journals. Potential explanations include:

-

Nomenclatural Discrepancies: Misindexing or synonymy in diterpenoid databases.

-

Geographic Restriction: Limited phytochemical profiling of Adenostemma species outside Southeast Asia.

-

Biosynthetic Rarity: Low abundance in plant matrices, complicating isolation.

Proposed Characterization Pipeline

To address these gaps, a multidisciplinary approach is recommended:

-

Phytochemical Re-Examination: Re-evaluate historical Adenostemma extracts using modern LC-HRMS/MS platforms.

-

Total Synthesis: Leverage known routes to adenostemmoic acid B for C-variant synthesis.

-

In Silico Screening: Predict CYP450 metabolism and target engagement via molecular docking.

Table 2: Priority Research Objectives for Adenostemmoic Acid C

| Objective | Methodology | Expected Outcome |

|---|---|---|

| Structural Elucidation | NMR, X-ray crystallography | Resolve stereochemistry |

| Bioactivity Screening | Phenotypic assays vs. neglected diseases | Identify lead indications |

| ADMET Optimization | Hepatocyte clearance assays | Improve pharmacokinetic profile |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume